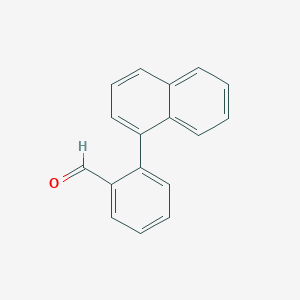

2-(Naphthalen-1-yl)benzaldehyde

Overview

Description

2-(Naphthalen-1-yl)benzaldehyde is an organic compound with the molecular formula C17H12O. It is a yellow crystalline solid with a strong odor and is commonly used in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-yl)benzaldehyde typically involves the reaction of naphthalene with benzaldehyde under specific conditions. One common method is the Friedel-Crafts acylation, where naphthalene reacts with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2SO4

Reduction: NaBH4, LiAlH4

Substitution: HNO3 (nitration), H2SO4 (sulfonation), Br2 (bromination)

Major Products Formed:

Oxidation: 2-(Naphthalen-1-yl)benzoic acid

Reduction: 2-(Naphthalen-1-yl)benzyl alcohol

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

2-(Naphthalen-1-yl)benzaldehyde serves as a crucial building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. Its electrophilic nature allows it to participate in nucleophilic addition reactions, making it valuable for creating new compounds.

Materials Science

In materials science, this compound is explored for its role in developing organic light-emitting diodes (OLEDs). The unique electronic properties of naphthalene derivatives contribute to the efficiency and performance of OLED devices, making them suitable for applications in display technology.

Medicinal Chemistry

The compound exhibits significant biological activities, making it a candidate for drug development. Research has indicated that derivatives of this compound possess:

- Antimicrobial Properties : Effective against various bacterial strains, suggesting potential use as an antibacterial agent.

- Cytotoxic Effects : Certain derivatives have shown promising results in inducing apoptosis in cancer cell lines, indicating their potential as anticancer agents.

- Anti-inflammatory Activity : The compound interacts with specific enzymes involved in inflammatory responses, presenting opportunities for developing anti-inflammatory drugs.

Industrial Applications

In the chemical industry, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity allows for the synthesis of various derivatives that can be employed across different sectors.

Anticancer Activity

A study published in Nature Communications highlighted modified naphthalene-based aldehydes that exhibited significant anticancer activity through enhanced apoptosis induction in breast cancer cell lines. The research demonstrated that structural modifications could enhance the cytotoxic effects of these compounds.

Antimicrobial Efficacy

Research documented in the Journal of Medicinal Chemistry showed that certain derivatives of this compound displayed improved antibacterial activity against multi-drug-resistant strains compared to standard antibiotics. This finding emphasizes the potential for developing new antimicrobial agents based on this compound.

Mechanistic Insights

Investigations into the interaction of this compound with specific biological targets have revealed pathways for targeting inflammatory diseases. These studies suggest a dual role as both an anti-inflammatory and anticancer agent, providing insights into its therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Naphthaldehyde | Single naphthalene ring with an aldehyde group | More reactive due to less steric hindrance |

| Benzophenone | Two phenyl rings connected by a carbonyl group | Lacks naphthalene structure; used in UV filters |

| Phenylacetaldehyde | Phenyl group attached directly to an aldehyde | Simpler structure; less aromatic character |

The unique combination of naphthalene and benzaldehyde moieties in this compound imparts distinct chemical properties that enhance its potential applications in drug development and materials science.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, altering their activity and leading to specific biological effects . The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

Benzaldehyde: A simpler aldehyde with a single benzene ring.

Naphthalene: A polycyclic aromatic hydrocarbon without the aldehyde group.

2-Naphthol: A naphthalene derivative with a hydroxyl group instead of an aldehyde.

Uniqueness: 2-(Naphthalen-1-yl)benzaldehyde is unique due to the presence of both a naphthalene ring and an aldehyde group, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

Overview

2-(Naphthalen-1-yl)benzaldehyde, also known as 1-naphthylbenzaldehyde, is an aromatic aldehyde with the molecular formula . This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. Its structure features a naphthalene ring attached to a benzaldehyde moiety, which contributes to its unique chemical properties.

Molecular Structure:

- Molecular Formula:

- Molecular Weight: 236.28 g/mol

- IUPAC Name: this compound

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and leukemia cells. The mechanism of action appears to involve the modulation of cell cycle regulators and the induction of oxidative stress, leading to cell death.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HL-60 (Leukemia) | 12 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 20 | ROS generation and mitochondrial dysfunction |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological effects of this compound are attributed to its ability to interact with various cellular targets. It is believed to exert its anticancer effects primarily through:

- Apoptosis Induction: Triggering intrinsic apoptotic pathways by affecting mitochondrial membrane potential.

- Cell Cycle Regulation: Altering the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.

In terms of antimicrobial activity, it is thought to disrupt bacterial cell membranes and interfere with metabolic processes.

Case Studies

-

Study on Breast Cancer Cells:

A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in a significant reduction in viability of MCF-7 cells, with an IC50 value of 15 µM. The study highlighted the compound's potential as a lead for developing new breast cancer therapeutics. -

Antimicrobial Efficacy:

Another investigation published in the Journal of Antimicrobial Chemotherapy reported that this compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as an alternative antimicrobial agent.

Properties

IUPAC Name |

2-naphthalen-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-12-14-7-2-4-10-16(14)17-11-5-8-13-6-1-3-9-15(13)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJQFERWDGKJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.